1-(4-bromophenyl)-1H-benzimidazole-5-carboxylic acid
CAS No.: 452088-75-4
Cat. No.: VC8117165
Molecular Formula: C14H9BrN2O2
Molecular Weight: 317.14 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 452088-75-4 |
---|---|
Molecular Formula | C14H9BrN2O2 |
Molecular Weight | 317.14 g/mol |
IUPAC Name | 1-(4-bromophenyl)benzimidazole-5-carboxylic acid |
Standard InChI | InChI=1S/C14H9BrN2O2/c15-10-2-4-11(5-3-10)17-8-16-12-7-9(14(18)19)1-6-13(12)17/h1-8H,(H,18,19) |
Standard InChI Key | VYDWHKVZOFRHTQ-UHFFFAOYSA-N |
SMILES | C1=CC(=CC=C1N2C=NC3=C2C=CC(=C3)C(=O)O)Br |
Canonical SMILES | C1=CC(=CC=C1N2C=NC3=C2C=CC(=C3)C(=O)O)Br |
Introduction
Structural and Physicochemical Properties
The compound’s structure consists of a planar benzimidazole ring system fused with a benzene ring, where the 1-position is substituted with a 4-bromophenyl group, and the 5-position features a carboxylic acid functional group . Key physicochemical parameters include:
The bromine atom at the 4-position of the phenyl group enhances electrophilic substitution reactivity, while the carboxylic acid group enables salt formation and hydrogen bonding . Crystallographic studies of analogous compounds reveal dihedral angles of 27.79°–64.43° between the benzimidazole core and substituted aromatic rings, influencing packing and intermolecular interactions .
Synthesis and Optimization
Heterocyclization Reactions
A common synthetic route involves the cyclocondensation of ethyl 4-(methylamino)-3-nitrobenzoate with 4-bromo-substituted benzaldehydes in the presence of sodium dithionite (Na₂S₂O₄) in dimethyl sulfoxide (DMSO) at 90°C . This one-pot method proceeds via nitro group reduction and subsequent cyclization, yielding the benzimidazole core . For example:
Base hydrolysis (e.g., NaOH in ethanol) then converts the ester to the carboxylic acid .
Solid-Phase Synthesis
Alternative methods employ Merrifield resin-bound intermediates to streamline purification. For instance, resin-bound 4-chloro-3-nitrobenzoate reacts with 4-bromoaniline, followed by reduction and cyclocondensation with aldehydes, yielding the target compound after cleavage . This approach achieves yields of 70–85% and minimizes byproducts .
Spectral Characterization
Infrared (IR) Spectroscopy
The IR spectrum exhibits key absorptions at:
Nuclear Magnetic Resonance (NMR)
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¹H NMR (DMSO-d₆):
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¹³C NMR:
Mass Spectrometry
Electrospray ionization (ESI-MS) shows a molecular ion peak at m/z 317.0 [M+H]⁺, with fragmentation patterns consistent with loss of CO₂ (m/z 273) and Br (m/z 238) .
Biological and Pharmacological Applications
Anticancer Activity
Derivatives of 1-(4-bromophenyl)-1H-benzimidazole-5-carboxylic acid exhibit pro-apoptotic effects in leukemic cells (IC₅₀ = 3 μM) . Mechanistic studies indicate:
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S/G₂ cell cycle arrest via downregulation of CDK2 and cyclin B1 .
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PARP cleavage and DNA strand breaks, indicative of apoptosis .
Future Directions
Further studies should explore:
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